molecular formula C8H6N2O2 B12869867 2-Aminobenzo[d]oxazole-5-carbaldehyde

2-Aminobenzo[d]oxazole-5-carbaldehyde

Cat. No.: B12869867
M. Wt: 162.15 g/mol
InChI Key: WMXJKPPSXBAGSI-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an aldehyde group at the 5-position and an amino group at the 2-position makes it a versatile intermediate for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]oxazole-5-carbaldehyde can be achieved through several methods. Another method includes the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: 2-Aminobenzo[d]oxazole-5-carboxylic acid

    Reduction: 2-Aminobenzo[d]oxazole-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Aminobenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminobenzo[d]oxazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with biological macromolecules. The amino group can form hydrogen bonds with proteins and enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzo[d]thiazole-5-carbaldehyde
  • 2-Aminobenzo[d]imidazole-5-carbaldehyde
  • 2-Aminobenzo[d]oxazole-6-carbaldehyde

Uniqueness

2-Aminobenzo[d]oxazole-5-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which allows for a distinct set of chemical reactions and biological interactions. Compared to its analogs, it offers a different reactivity profile and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H,(H2,9,10)

InChI Key

WMXJKPPSXBAGSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(O2)N

Origin of Product

United States

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